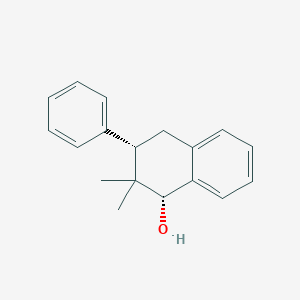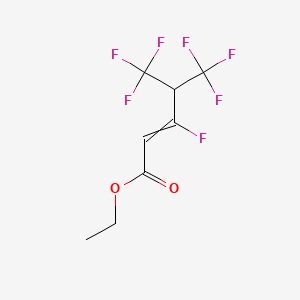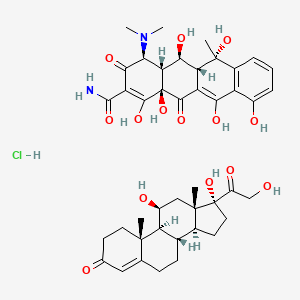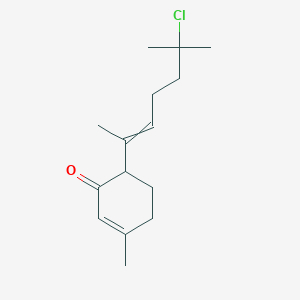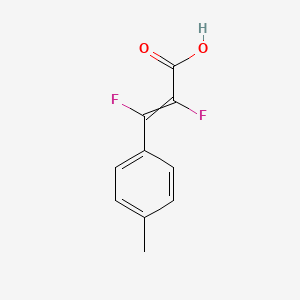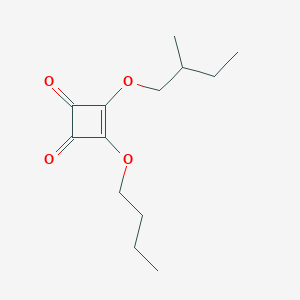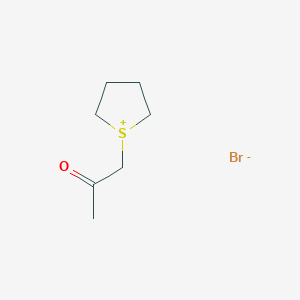
1-(2-Oxopropyl)thiolan-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxopropyl)thiolan-1-ium bromide is a chemical compound that belongs to the class of thiolane derivatives. This compound is characterized by the presence of a thiolan-1-ium ring substituted with a 2-oxopropyl group and a bromide ion. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 1-(2-oxopropyl)thiolan-1-ium bromide can be achieved through several synthetic routes. One common method involves the reaction of thiolane with 2-bromoacetone under basic conditions. The reaction typically proceeds as follows:
Reactants: Thiolane and 2-bromoacetone.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Thiolane is mixed with 2-bromoacetone in a suitable solvent like ethanol or acetonitrile. The base is added to the mixture, and the reaction is allowed to proceed at room temperature or slightly elevated temperatures.
Product Isolation: The product, this compound, is isolated by filtration or extraction and purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Oxopropyl)thiolan-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiolane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromide site, where nucleophiles such as amines or thiols replace the bromide ion.
Addition: The compound can participate in addition reactions with electrophiles, forming various adducts.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetonitrile), bases (e.g., sodium hydroxide, potassium carbonate), and oxidizing or reducing agents.
Scientific Research Applications
1-(2-Oxopropyl)thiolan-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of thiolane derivatives and other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-oxopropyl)thiolan-1-ium bromide involves its interaction with molecular targets through its reactive functional groups. The thiolan-1-ium ring and the 2-oxopropyl group can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, resulting in the compound’s observed effects.
Comparison with Similar Compounds
1-(2-Oxopropyl)thiolan-1-ium bromide can be compared with other similar compounds, such as:
1-(2-Oxopropyl)theobromine: This compound has a similar 2-oxopropyl group but is based on a theobromine scaffold. It exhibits different biological activities and physicochemical properties.
Thiolan-1-ium derivatives: Other thiolan-1-ium compounds with different substituents can be compared in terms of their reactivity, stability, and applications.
Sulfur-containing heterocycles: Compounds like thiophene and thiazole derivatives share some structural similarities and can be compared in terms of their chemical behavior and applications.
Properties
CAS No. |
61667-71-8 |
|---|---|
Molecular Formula |
C7H13BrOS |
Molecular Weight |
225.15 g/mol |
IUPAC Name |
1-(thiolan-1-ium-1-yl)propan-2-one;bromide |
InChI |
InChI=1S/C7H13OS.BrH/c1-7(8)6-9-4-2-3-5-9;/h2-6H2,1H3;1H/q+1;/p-1 |
InChI Key |
XZEVXSHKOLBBHI-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)C[S+]1CCCC1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


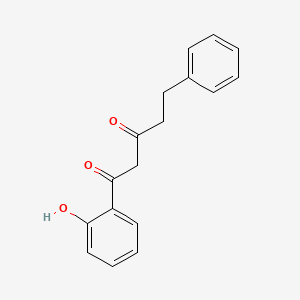
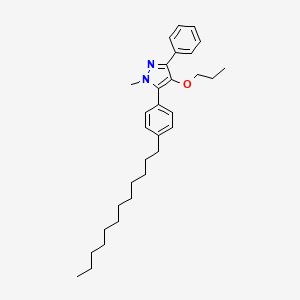

![5-[(2-Amino-2-carboxyethyl)sulfanyl]-4-hydroxypentanoic acid](/img/structure/B14556859.png)
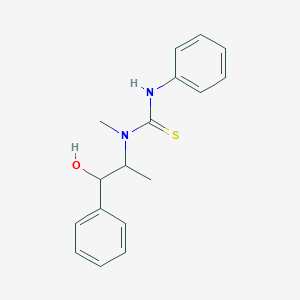
![3-[(4-Methoxyphenyl)methylidene]-4-oxopentanoic acid](/img/structure/B14556871.png)
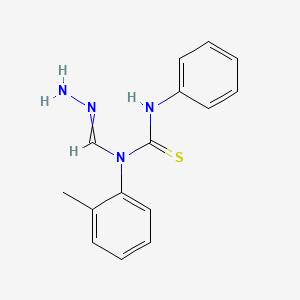
![Pyrazinecarbothioamide, 6-chloro-N-[(diethylamino)methyl]-](/img/structure/B14556879.png)
